Eletriptan-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

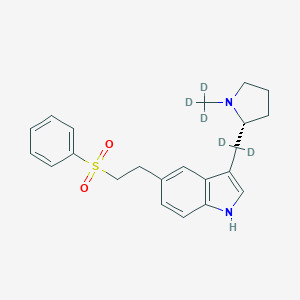

Eletriptan-d5 is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a pyrrolidine ring, and an indole core

Métodos De Preparación

The synthesis of Eletriptan-d5 involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the benzenesulfonyl group and the pyrrolidine ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis .

Análisis De Reacciones Químicas

Eletriptan-d5 can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, solvents, and specific catalysts.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Deuteration Benefits

Deuterated compounds like eletriptan-d5 often exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts. The presence of deuterium can lead to:

- Increased Stability : Deuterium substitution can enhance the stability of the compound against metabolic degradation.

- Altered Half-life : Studies suggest that deuterated drugs may have extended half-lives, which can influence dosing regimens and efficacy .

Research Applications

Pharmacokinetic studies utilizing this compound can provide insights into:

- Metabolism Pathways : Understanding how this compound is metabolized can help identify active metabolites and their roles in therapeutic effects.

- Drug Interaction Studies : Investigating how this compound interacts with other medications can inform clinical guidelines and safety profiles.

Metabolic Research

Stable Isotope Tracing

this compound serves as a stable isotope tracer in metabolic studies. Its unique isotopic signature allows researchers to track its metabolic fate in biological systems without altering the biological processes being studied. This application is particularly useful in:

- Bioavailability Studies : Assessing the absorption and distribution of eletriptan in various biological matrices.

- Mechanistic Studies : Exploring the mechanisms underlying migraine pathophysiology by observing how this compound affects neurotransmitter release and receptor activation.

Therapeutic Potential Beyond Migraine

Cluster Headaches

Emerging research indicates that eletriptan may have off-label applications for treating cluster headaches. This compound could be utilized in clinical trials to evaluate its efficacy and safety in this context, leveraging its pharmacological profile to potentially offer relief for patients who do not respond to traditional treatments .

Case Studies and Clinical Trials

Several clinical trials have highlighted the efficacy of eletriptan in treating migraines, setting a precedent for exploring this compound's applications:

These studies underscore the importance of understanding both the pharmacodynamics and pharmacokinetics of eletriptan and its isotopes.

Mecanismo De Acción

The mechanism of action of Eletriptan-d5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparación Con Compuestos Similares

Similar compounds to Eletriptan-d5 include other indole derivatives and compounds with benzenesulfonyl groups. These compounds may share similar chemical properties and biological activities but differ in their specific structures and mechanisms of action. Examples of similar compounds include:

Actividad Biológica

Eletriptan-d5 is a deuterated form of eletriptan, a medication primarily used for the treatment of acute migraine attacks. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse sources.

Pharmacodynamics

Mechanism of Action

Eletriptan acts as a selective agonist for serotonin receptors, particularly the 5-HT1B, 5-HT1D, and 5-HT1F subtypes. These receptors are crucial in mediating the effects associated with migraine relief:

- 5-HT1B Receptors : Located on smooth muscle cells in cranial blood vessels, their activation leads to vasoconstriction, counteracting the vasodilation that occurs during a migraine attack.

- 5-HT1D Receptors : Found on trigeminal neurons, their stimulation inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), reducing pain signaling pathways.

The dual action of targeting both receptor types contributes to its efficacy in alleviating migraine symptoms .

Pharmacokinetics

Absorption and Bioavailability

This compound exhibits rapid absorption following oral administration, with a mean absolute bioavailability of approximately 50% . The pharmacokinetic profile is characterized by:

- Half-life : Approximately 4 hours, allowing for effective management of acute migraine episodes.

- Volume of Distribution : 138 L, indicating extensive distribution in body tissues.

- Protein Binding : About 85%, which influences its therapeutic concentration and duration of action .

Clinical Efficacy

Several clinical trials have assessed the efficacy and safety of eletriptan in treating migraines. Notable findings include:

- In randomized controlled trials, patients receiving eletriptan reported significantly higher rates of headache relief compared to placebo groups. For instance, at the 2-hour mark post-administration, pain relief was observed in approximately 65% of patients treated with an 80 mg dose .

- Early intervention with eletriptan during mild migraine episodes yielded better outcomes than delayed treatment .

Case Studies

A review of case studies highlights the practical applications and outcomes associated with this compound:

- Case Study A : A 35-year-old female patient with a history of chronic migraines experienced significant relief within two hours after taking this compound during an acute attack. The patient reported no adverse effects and maintained functionality throughout her day.

- Case Study B : In a cohort study involving 100 patients, those treated with this compound showed a recurrence rate of migraines lower than those treated with other triptans. This suggests potential benefits in terms of sustained efficacy .

Safety Profile

The safety profile of this compound is comparable to that of its non-deuterated counterpart. Common adverse effects include:

- Nausea

- Dizziness

- Fatigue

Serious side effects are rare but can include cardiovascular events due to vasoconstriction . The absence of significant activity at adrenergic and dopaminergic receptors contributes to its favorable safety profile compared to other migraine treatments .

Propiedades

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVXXGRKLHYWKM-YNJNQQSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.